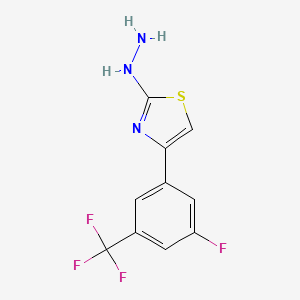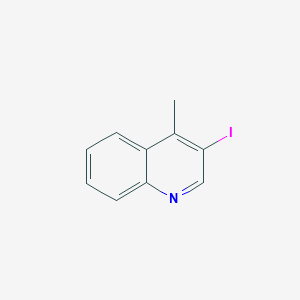
3-Iodo-4-methylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Iodo-4-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry. The presence of an iodine atom at the third position and a methyl group at the fourth position of the quinoline ring imparts unique chemical properties to this compound, making it a valuable compound for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-methylquinoline typically involves the iodination of 4-methylquinoline. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the quinoline ring using an iodine source such as iodine monochloride (ICl) or iodine (I2) in the presence of an oxidizing agent like nitric acid (HNO3) or hydrogen peroxide (H2O2). The reaction is usually carried out under mild conditions to ensure selective iodination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to achieve high yields and purity. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions: 3-Iodo-4-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Products include azidoquinoline or cyanoquinoline derivatives.
Oxidation Reactions: Products include quinoline carboxylic acids or aldehydes.
Reduction Reactions: Products include tetrahydroquinoline derivatives.
科学研究应用
3-Iodo-4-methylquinoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives and as a precursor for various functionalized quinolines.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-Iodo-4-methylquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The iodine atom can enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and specificity for target molecules. The methyl group can also affect the compound’s lipophilicity and membrane permeability, impacting its overall biological activity.
相似化合物的比较
4-Methylquinoline: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.
3-Iodoquinoline:
3-Bromo-4-methylquinoline: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties and reactivity.
Uniqueness: 3-Iodo-4-methylquinoline is unique due to the presence of both the iodine atom and the methyl group, which together impart distinct chemical and biological properties. The iodine atom enhances the compound’s ability to participate in halogen bonding, while the methyl group influences its lipophilicity and membrane permeability. These combined features make this compound a valuable compound for various scientific research applications.
属性
分子式 |
C10H8IN |
|---|---|
分子量 |
269.08 g/mol |
IUPAC 名称 |
3-iodo-4-methylquinoline |
InChI |
InChI=1S/C10H8IN/c1-7-8-4-2-3-5-10(8)12-6-9(7)11/h2-6H,1H3 |
InChI 键 |
SGBBGVQSCKDWQW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=NC2=CC=CC=C12)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


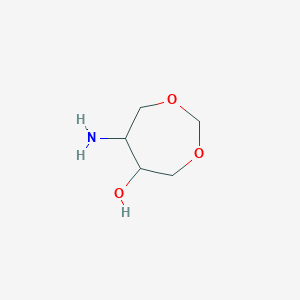
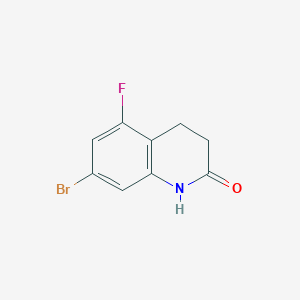
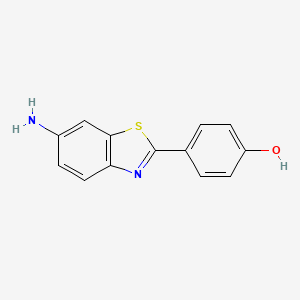
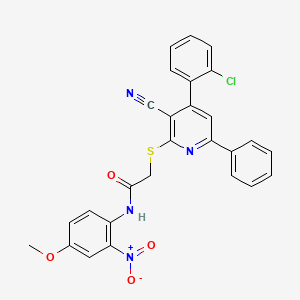
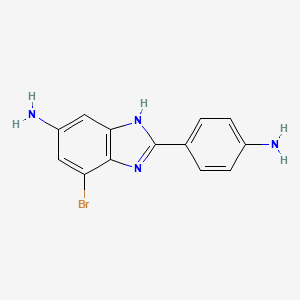
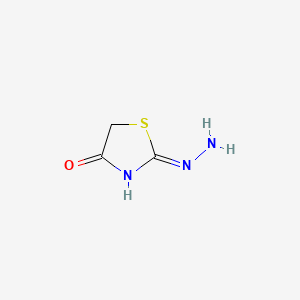

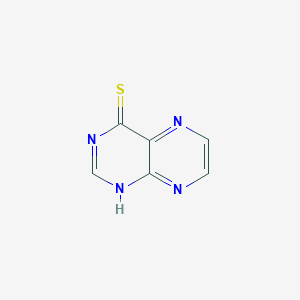
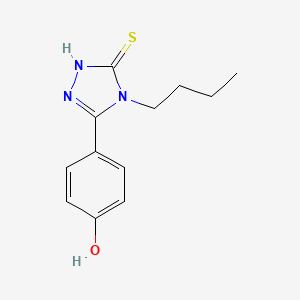

![tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B11770670.png)
![(1R,5S)-9-(tert-Butoxycarbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B11770680.png)
![(1S,3AR,6aS)-ethyl 4-hydroxyoctahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B11770687.png)
